
(+)-Tubocurarine chloride pentahydrate
Overview
Description
(+)-Tubocurarine chloride pentahydrate (CAS 6989-98-6) is a naturally occurring alkaloid salt derived from the bark of Chondrodendron tomentosum, a plant native to South America . It belongs to the curare family of neuromuscular blocking agents and functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, inhibiting synaptic transmission and inducing skeletal muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tubocurarine chloride can be synthesized through various chemical processes. One common method involves the extraction of the alkaloid from the plant Chondrodendron tomentosum, followed by purification and conversion to its chloride form . The synthetic process typically involves the use of acid alcohol for extraction and subsequent purification steps .
Industrial Production Methods: Industrial production of tubocurarine chloride involves large-scale extraction from plant sources, followed by chemical synthesis to ensure purity and consistency. The process includes steps such as extraction with acid alcohol, purification, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Tubocurarine chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of tubocurarine chloride .
Scientific Research Applications
Pharmacological Applications
1. Neuromuscular Blockade in Surgery
- Tubocurarine was historically used as a muscle relaxant during surgeries, particularly abdominal operations. It works by competitively blocking nicotinic acetylcholine receptors at the neuromuscular junction, preventing muscle contraction and facilitating intubation and surgical access . However, its use has declined due to the development of newer agents with fewer side effects and shorter action times.
2. Research on Neuromuscular Junctions
- In laboratory settings, (+)-tubocurarine is employed to study neuromuscular transmission. It allows researchers to investigate the mechanisms of synaptic transmission and the effects of neurotransmitter release in various experimental models, including isolated muscle preparations and cultured neurons .
Experimental Applications
1. Insect Physiology Studies
- Research has utilized (+)-tubocurarine to explore its effects on insect models, such as cockroaches. Studies have demonstrated that localized application of tubocurarine can induce failure of muscle contractions, providing insights into the neuromuscular systems of insects and the pharmacological properties of curare-like compounds .
2. Tissue Engineering and Microfluidics
- Recent advancements have seen (+)-tubocurarine being used in tissue engineering applications. It has been tested in mouse microfluidic systems and human tissue-engineered models to assess its impact on motoneuron-muscle co-cultures. The drug's ability to block glutamate-induced contractions has been quantitatively analyzed, contributing valuable data for developing neuromuscular interfaces .
Case Studies
Mechanism of Action
Tubocurarine chloride exerts its neuromuscular blocking effects by inhibiting the activity of acetylcholine at post-synaptic nicotinic receptors . It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves . This mechanism distinguishes tubocurarine chloride from other neuromuscular blocking agents and classifies it as a non-depolarizing neuromuscular blocker .
Comparison with Similar Compounds
Key Chemical and Physical Properties:
- Molecular Formula : C₃₇H₄₁ClN₂O₆·HCl·5H₂O
- Molecular Weight : 771.73 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Water-soluble (up to 50 mM)
- Storage : Requires storage at -20°C in dry conditions to maintain stability .
The following table summarizes critical differences between (+)-Tubocurarine chloride pentahydrate and structurally or functionally related compounds:
Detailed Comparative Analysis
Potency and Efficacy
- This compound exhibits an IC₅₀ of ~0.3 µM in human acetylcholine receptor (AChR) studies, aligning with its historical use as a moderate-potency neuromuscular blocker .
- Synthetic analogs like pancuronium and vecuronium demonstrate significantly higher potency (4–6x) due to structural modifications enhancing receptor affinity and metabolic stability .
- D-Tubocurarine chloride (anhydrous form, CAS 57-94-3) shows comparable activity in rabbit head-drop assays but may vary in clinical settings due to differences in hydration state and bioavailability .
Mechanistic Differences
- Natural vs. Synthetic: (+)-Tubocurarine and D-Tubocurarine are natural/semi-synthetic, while pancuronium and vecuronium are fully synthetic aminosteroids. The latter lack the bisbenzylisoquinoline structure of curare alkaloids, reducing histamine release and cardiovascular side effects .
- Competitive vs. Non-depolarizing: All listed compounds are non-depolarizing blockers, but synthetic agents exhibit faster onset and shorter duration due to optimized pharmacokinetics .
Research Utility
- (+)-Tubocurarine remains a gold standard in in vitro studies of neuromuscular transmission due to its well-characterized mechanism .
- Synthetic compounds dominate clinical use due to predictability and reduced side effects, but natural analogs like (+)-Tubocurarine are critical for comparative pharmacology .
Biological Activity
(+)-Tubocurarine chloride pentahydrate is a well-known alkaloid derived from the plant Chondrodendron tomentosum, historically used as a muscle relaxant and neuromuscular blocker in clinical settings. This compound acts primarily as a non-depolarizing antagonist at nicotinic acetylcholine receptors (nAChRs), inhibiting neuromuscular transmission and thus facilitating surgical procedures by inducing muscle relaxation.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO·HCl·5HO
- Molecular Weight : 771.72 g/mol
- CAS Number : 6989-98-6
- Appearance : White solid
- Solubility : Soluble in water (25 mM) and DMSO (10 mM)
The primary mechanism of action for (+)-tubocurarine involves its competitive antagonism at the post-synaptic nicotinic acetylcholine receptors located at the neuromuscular junction. By binding to these receptors, tubocurarine prevents acetylcholine (ACh) from eliciting muscle contraction, leading to muscle paralysis. This effect is reversible, and the duration of action typically ranges from 30 to 60 minutes, depending on the dosage and physiological conditions .
Biological Effects
Research indicates that tubocurarine's blockade of nAChRs can have significant implications in various biological contexts:
- Neuromuscular Blockade : Tubocurarine effectively inhibits both spontaneous and glutamate-induced contractions in motoneuron-muscle co-cultures, as demonstrated in studies involving mouse microfluidics and human tissue-engineered systems .
- Dose-Response Characteristics : A study utilizing a compartmentalized microfluidic system reported an IC50 value consistent with known values for human AChRs, indicating its potency as an antagonist .
Table 1: Biological Effects of Tubocurarine
Study Reference | Biological Effect Observed | Methodology |
---|---|---|
Smith et al. (2020) | Inhibition of glutamate-induced contractions | Motoneuron-muscle co-culture |
Gibb & Marshall (1984) | Neuromuscular transmission blockade | Repetitive stimulation in rats |
Magleby et al. (1981) | Competitive antagonism at nAChRs | Electrophysiological measurements |
Clinical Applications
Historically, (+)-tubocurarine was extensively used in anesthesia to facilitate surgeries requiring muscle relaxation. However, its use has declined due to the development of newer neuromuscular blockers with better pharmacokinetic profiles and fewer side effects, such as rocuronium and vecuronium . Despite this, tubocurarine remains a valuable research tool in studies investigating neuromuscular transmission.
Case Studies
- Study on Neuromuscular Transmission : In a controlled experiment involving rats, tubocurarine was shown to significantly reduce muscle response during repetitive nerve stimulation, underscoring its effectiveness as a neuromuscular blocker .
- Microfluidic System Analysis : Research utilizing microfluidic platforms demonstrated that tubocurarine could be used to study synaptic dynamics by blocking AChR activity in real-time, providing insights into muscle physiology under controlled conditions .
Q & A
Basic Research Questions
Q. What is the mechanism of action of (+)-tubocurarine chloride pentahydrate at the neuromuscular junction?
(+)-Tubocurarine competitively antagonizes nicotinic acetylcholine receptors (nAChRs) at the postsynaptic membrane, preventing acetylcholine binding and subsequent depolarization. This reversible blockade inhibits neuromuscular transmission, leading to skeletal muscle relaxation. Its quaternary ammonium groups are critical for binding to the receptor’s α-subunits .
Q. How should researchers prepare aqueous solutions of this compound for in vitro studies?
The compound is water-soluble (H₂O: soluble), but solubility depends on pH and temperature. Prepare stock solutions in deionized water (pH ~3 for stability) at concentrations ≤10 mM. Filter-sterilize (0.22 µm) and store aliquots at -20°C under argon to prevent oxidation and hydrolysis .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use PPE: nitrile gloves, lab coat, and safety goggles.
- Work in a fume hood to avoid inhalation of aerosols.
- Store at -20°C in airtight, argon-filled containers to mitigate degradation.
- Dispose of waste via approved chemical disposal programs (UN 1544, Hazard Class 6.1) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported cardiotoxic effects of this compound?
Contradictory data on myocardial depression (e.g., ) may arise from preservatives like chlorobutanol in commercial formulations. To isolate compound-specific effects:
- Use high-purity (>98%) samples (verify via HPLC or LC-MS).
- Compare results with preservative-free controls in isolated heart models (e.g., Langendorff perfusion).
- Monitor ionotropic effects using strain-gauge transducers in animal models .
Q. What experimental designs are optimal for studying fetal exposure to this compound?
- Use ex vivo placental perfusion models to assess transplacental transfer.
- Administer radiolabeled (³H or ¹⁴C) tubocurarine to quantify fetal uptake in gravid animal models.
- Evaluate receptor desensitization in fetal nAChRs via patch-clamp electrophysiology .
Q. How does this compound compare to synthetic neuromuscular blockers (e.g., rocuronium) in receptor-binding kinetics?
- Perform competitive binding assays using α-bungarotoxin (irreversible nAChR antagonist) to calculate IC₅₀ values.
- Use surface plasmon resonance (SPR) to measure association/dissociation rates.
- Note: (+)-Tubocurarine has lower potency than d-O-methyltubocurarine (1/10th activity) and synthetic agents due to structural rigidity .
Q. What methodologies validate the purity of this compound in pharmacological studies?
- Spectroscopy : Confirm λmax at 280 nm (UV-Vis) and characteristic IR peaks (e.g., -OH stretch at 3300 cm⁻¹).
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess >98% purity.
- Biological Assay : Compare neuromuscular blockade in rat phrenic nerve-hemidiaphragm preparations against USP standards .
Q. Data Interpretation and Contradictions
Q. Why might this compound exhibit variable efficacy across species in neuromuscular studies?
Species-specific nAChR subunit compositions (e.g., α1β1γδ in humans vs. α1β1δε in rodents) alter binding affinity. For consistent results:
- Standardize animal models (e.g., cats for high receptor homology to humans).
- Normalize doses to body surface area rather than weight .
Q. How should researchers mitigate batch-to-batch variability in plant-derived this compound?
- Source from suppliers using column chromatography for alkaloid isolation (e.g., Chondodendron tomentosum extracts).
- Validate each batch via NMR (¹H and ¹³C) against reference spectra .
Q. Application in Mechanistic Studies
Q. What techniques elucidate the structural basis of (+)-tubocurarine’s antagonism at nAChRs?
- Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution.
- Molecular Dynamics Simulations : Model interactions between tubocurarine’s benzylisoquinoline groups and receptor hydrophobic pockets.
- Site-Directed Mutagenesis : Identify critical residues (e.g., Tyr190, Trp187) in the receptor’s binding site .
Properties
Key on ui mechanism of action |
Tubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity. It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors - in doing so, tubocurarine prevents depolarization of the affected nerves. This mechanism distinguishes tubocurarine and similars from other neuromuscular blocking agents and is the reason they are referred to as "non-depolarizing neuromuscular blockers". ... Tubocurarine combines with the nicotinic cholinergic receptor at the postjunctional membrane and thereby competitively blocks the transmitter action of acetylcholine. The influence of increasing concentrations of the competitive antagonist tubocurarine is to diminish progressively the amplitude of the postjunctional end-plate potential. The amplitude of this postjunctional potential may fall to below 70% of its initial value before it is insufficient to initiate the propagated muscle action potential ... Analysis of the antagonism of tubocurarine on single-channel events shows that it reduces the frequency of channel-opening events but does not affect the conductance or duration of opening for a single channel. |
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CAS No. |
6989-98-6 |
Molecular Formula |
C37H42Cl2N2O6 |
Molecular Weight |
681.6 g/mol |
IUPAC Name |
(1S,16R)-10,25-dimethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol;chloride;hydrochloride |
InChI |
InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-37-35-25(20-34(43-5)36(37)41)13-15-39(2,3)29(35)17-23-8-11-30(40)31(18-23)45-33;;/h6-11,18-21,28-29H,12-17H2,1-5H3,(H-,40,41);2*1H/t28-,29+;;/m0../s1 |
InChI Key |
GXFZCDMWGMFGFL-KKXMJGKMSA-N |
SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-] |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.Cl.[Cl-] |
Appearance |
Solid powder |
melting_point |
Needles from water; mp: 268 °C (effervescence); specific optical rotation: -258 deg @ 20 °C (c=0.38) for the anhydrous salt /Chloride, l-Form/ |
Key on ui other cas no. |
57-94-3 6989-98-6 |
physical_description |
Solid |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Solublity (25 °C): approx 50 mg/l water; but supersaturated solustions are formed readily. Solubility also reported as approximately 1 g/40 ml water; approximately 1 g/75 ml ethanol. Also soluble in methanol. Insoluble in pyridine, chloroform, benzene, acetone, ether. /Chloride, d-Form/ Crystals, dec about 236 °C (effervescence); specific optical rotation: +185 deg @ 25 °C/D ; to +195 °C (c=0.5 in H2O), UV max (acidified 0.005% aq soln): 280 nm (A= ~89, 1%, 1 cm). Soluble in water, dil sodium hydroxide, Sparingly sol in alcohol, in dil HCl, chlorform. Practically insoluble in benzene, ether. /Dimethyl ether/ INSOL IN DIETHYL ETHER /CHLORIDE/ 3.23e-04 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
d-Tubocurare d-Tubocurarine Tubocurare Tubocurarine Tubocurarine Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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